4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by its complex structure, which includes a cyano group, a piperidine ring, an oxazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving amines.
Sulfonamide formation: This step involves the reaction of the amine group with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the cyano group to an amine.
Substitution: This can involve nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N- [ (1S)-2- [ (4-cyano-1-methylpiperidin-4-yl)amino]-1- (cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide
- 2-Cyano-4- (4-methylpiperidin-1-yl)phenylboronic acid
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-8-10-22(11-9-13)18-16(12-19)20-17(25-18)14-4-6-15(7-5-14)26(23,24)21(2)3/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZJPINORHFYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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